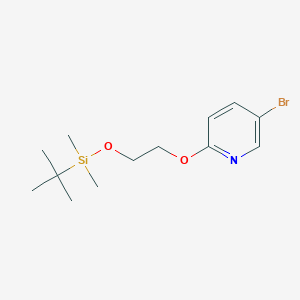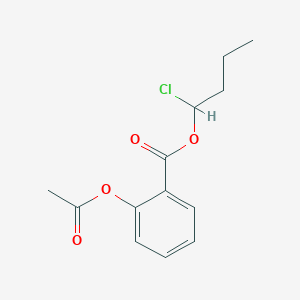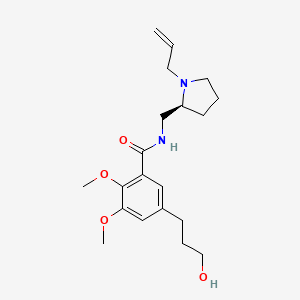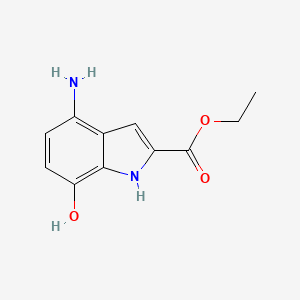
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is an organic compound that features a bromopyridine moiety linked to a tert-butyl-dimethylsilane group through an ethoxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane typically involves the reaction of 5-bromopyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include using industrial-grade solvents and reagents, as well as implementing safety measures to handle the brominated intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides or carbonyl-containing compounds.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials for electronic and photonic applications.
Biological Studies: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom on the pyridine ring can act as a leaving group in nucleophilic substitution reactions, while the tert-butyl-dimethylsilane group can provide steric protection and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine: A simpler brominated pyridine derivative used in similar nucleophilic substitution reactions.
2-(5-Bromopyridin-2-yl)acetonitrile: Another brominated pyridine compound with a nitrile group, used in organic synthesis.
3-(5-Bromopyridin-2-yl)oxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: A more complex derivative used in advanced organic synthesis.
Uniqueness
2-(5-Bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane is unique due to the presence of the tert-butyl-dimethylsilane group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and functionalized materials.
Propriétés
Formule moléculaire |
C13H22BrNO2Si |
|---|---|
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
2-(5-bromopyridin-2-yl)oxyethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(4,5)17-9-8-16-12-7-6-11(14)10-15-12/h6-7,10H,8-9H2,1-5H3 |
Clé InChI |
LWBRFRFWEYPZMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCOC1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine](/img/structure/B13868193.png)








![N-(2,4-dimethoxybenzyl)-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13868250.png)
